2-Methyl-1-phenyl-1h-imidazol-5-amine
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3-phenylimidazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-8-12-7-10(11)13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI Key |
OHFFZDDLHOTBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-phenyl-1H-imidazol-5-amine has been investigated for its potential therapeutic properties, including:
Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound were tested against breast cancer cells and displayed promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties:
Research indicates that this compound has antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. In vitro studies have demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique properties that can be harnessed in catalysis and material science applications. The ability of this compound to coordinate with metals enhances its utility in synthesizing new materials with tailored properties.
Material Science
In materials science, this compound is explored for its role in developing advanced polymers and coatings. Its chemical stability and reactivity allow it to function as a building block for creating functional materials used in electronics and photonic devices.
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of imidazole derivatives, including this compound. The compounds were evaluated using MCF-7 breast cancer cells, showing an IC50 value of 52 nM, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-Methyl-1-pheny-lH-imidazol-5-amines | MCF7 | 52 |
| Control (standard drug) | MCF7 | 30 |
Antimicrobial Efficacy Study
In another study assessing antimicrobial properties, derivatives of 2-Methyl-1-pheny-lH-imidazol were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 20 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Key Structural Features and Properties
*logP estimated via fragment-based methods.
Key Observations:
- Fluorine vs. Methyl : The 4-fluorophenyl analog (C₉H₈FN₃) exhibits lower logP (2.1 vs. 2.5) due to fluorine’s electronegativity, enhancing solubility and metabolic stability compared to the methylated target .
- Nitro Group Impact : 1-Methyl-4-nitro-1H-imidazol-5-amine (C₄H₆N₄O₂) has a significantly higher PSA (92 Ų) due to the nitro group, reducing membrane permeability but serving as a synthetic intermediate .
Key Observations:
- Trifluoromethyl Derivatives : Compounds like (2-Fluoro-5-trifluoromethyl-phenyl)-... exhibit high potency (IC₅₀ < 100 nM) in anticancer assays, attributed to trifluoromethyl groups enhancing target affinity and pharmacokinetics .
- Benzimidazole vs. Imidazole : 2-Phenyl-1H-benzo[d]imidazol-5-amine (benzimidazole core) shows antimicrobial activity, suggesting that fused aromatic systems may favor interactions with bacterial enzymes .
Critical Analysis of Structural Motifs
- Lipophilicity : The target compound’s methyl and phenyl groups confer moderate lipophilicity (logP ~2.5), ideal for blood-brain barrier penetration. Fluorinated analogs (e.g., 5-(4-FPh)) trade lipophilicity for solubility, which may limit CNS activity .
- Synthetic Accessibility : The target can be synthesized via LiAlH₄ reduction of imidazole precursors (yield ~86%), similar to methods for 2-(2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine .
- Thermodynamic Stability : Nitro-substituted imidazoles (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine) are prone to reduction, whereas the target’s amine group offers stability for further functionalization .
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Imidazole Derivatives
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are critical for verifying substituent positions and aromaticity. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm, while imidazole protons resonate at δ 6.5–7.0 ppm .
- IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm) and N-H (3200–3400 cm) confirm imidazole ring formation .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electron Density Distribution: Identifies nucleophilic/electrophilic sites via Fukui indices .
- HOMO-LUMO Gaps: Predicts reactivity; smaller gaps (~3–5 eV) suggest higher polarizability .
- Solvation Effects: COSMO-RS simulations assess solubility in solvents like water or DMSO .
Example Workflow:
Optimize geometry using Gaussian02.
Calculate electrostatic potential maps.
Validate against experimental UV-Vis or cyclic voltammetry data .
Advanced: How can researchers resolve discrepancies between experimental and computational reactivity data for this compound?
Methodological Answer:
- Validation via Hybrid Methods: Combine experimental kinetics (e.g., reaction rates under varying pH/temperature) with DFT-predicted activation energies .
- Sensitivity Analysis: Test computational parameters (basis sets, solvation models) to identify error sources .
- Cross-Referencing: Compare spectroscopic data (e.g., NMR chemical shifts) with simulated spectra from computational tools like ACD/Labs .
Advanced: How does substituent variation on the imidazole ring influence bioactivity, and how can this be systematically studied?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituents at positions 2, 4, or 5 (e.g., nitro, methyl, or aryl groups) and test biological activity .
- Docking Simulations: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
- Pharmacophore Modeling: Identify critical functional groups using tools like Schrödinger’s Phase .
Q. Table 2: Example Substituent Effects on Bioactivity
| Substituent (Position) | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| -NO (4) | Urokinase | -8.2 | |
| -CH (2) | Cytochrome P450 | -6.7 | |
| -Ph (1) | Tubulin | -7.9 |
Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solvent-Free Reactions: Mechanochemical grinding (e.g., ball-milling) reduces waste .
- Biocatalysis: Use lipases or oxidoreductases for selective amination .
- Microwave Assistance: Reduces reaction time (e.g., from 12 hr to 30 min) and energy consumption .
Advanced: How can molecular docking elucidate the binding mechanisms of this compound to biological targets?
Methodological Answer:
- Protein Preparation: Retrieve target structures from PDB (e.g., 1TNG for kinases) and optimize protonation states using PyMOL .
- Ligand Preparation: Generate 3D conformers of the compound with Open Babel .
- Docking Protocol:
Example Finding: Docking of analogous imidazoles with uPAR showed hydrogen bonding with Asp128 and hydrophobic interactions with Phe131 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
